molecular formula C10H6FNO B11914763 8-Fluoroisoquinoline-5-carbaldehyde

8-Fluoroisoquinoline-5-carbaldehyde

Cat. No.: B11914763
M. Wt: 175.16 g/mol
InChI Key: DKUHIFJOIMCZNU-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-5-carbaldehyde is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline-5-carbaldehyde typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, the use of ethyl chloroformate, trimethyl phosphite, and titanium tetrachloride in the cyclization step has been reported to yield the desired product .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Fluoroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline-8-carbaldehyde
  • 6-Fluoroisoquinoline
  • 7-Fluoroisoquinoline
  • 8-Fluoroquinoline

Comparison: 8-Fluoroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

8-fluoroisoquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)8-3-4-12-5-9(8)10/h1-6H

InChI Key

DKUHIFJOIMCZNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C=O)F

Origin of Product

United States

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